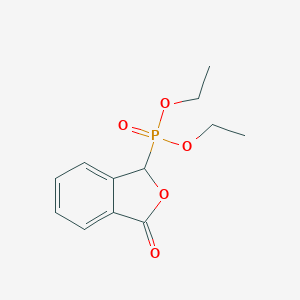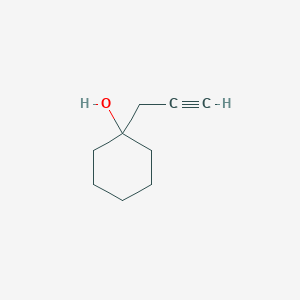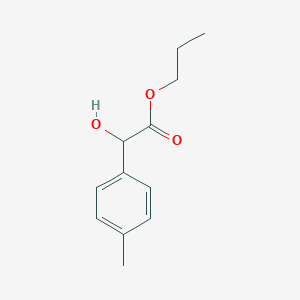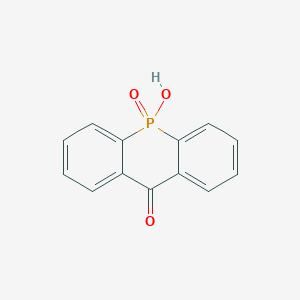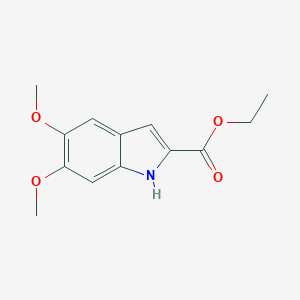![molecular formula C22H24N4 B101386 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- CAS No. 16739-54-1](/img/structure/B101386.png)
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.
Biochemical And Physiological Effects
The compound has been shown to induce apoptosis in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Additionally, it has been found to reduce the production of reactive oxygen species, which are known to play a role in the development of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- in lab experiments is its potent anticancer activity. It can be used to study the mechanism of action of DNA topoisomerase II inhibitors and their effects on cancer cells. However, one limitation is that the compound is relatively unstable and requires careful handling.
Future Directions
There are several future directions for research on 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-. One area of interest is the development of analogs with improved stability and potency. Another direction is the investigation of the compound's potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, the compound's effects on normal cells need to be studied to determine its potential as a therapeutic agent.
In conclusion, 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound with potential applications in various fields, including cancer research and anti-inflammatory therapy. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it exhibits potent anticancer activity against a variety of cancer cell lines. While it has some limitations, the compound's potential as a therapeutic agent warrants further research.
Synthesis Methods
The synthesis of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the reaction of 2,6-diaminopyridine with cyclohexanone in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also shows promise as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
properties
CAS RN |
16739-54-1 |
|---|---|
Product Name |
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- |
Molecular Formula |
C22H24N4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene |
InChI |
InChI=1S/C22H24N4/c1-25-13-11-21-15-7-3-6-10-18(15)24-20-22(21,12-14-26(20)2)16-8-4-5-9-17(16)23-19(21)25/h3-10,19,23H,11-14H2,1-2H3 |
InChI Key |
MHYZCCLMSWFKEN-UHFFFAOYSA-N |
SMILES |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
Canonical SMILES |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



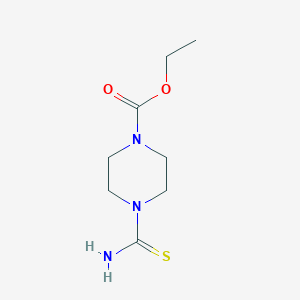
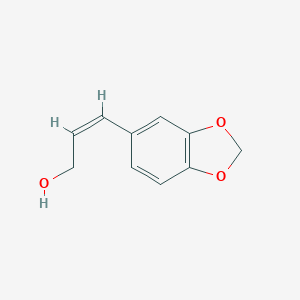
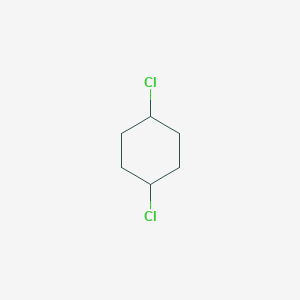
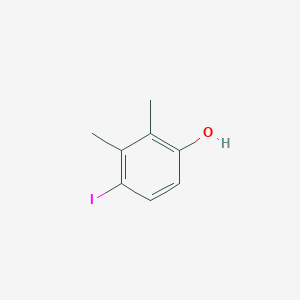
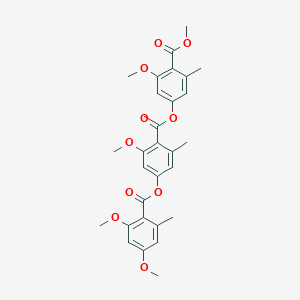
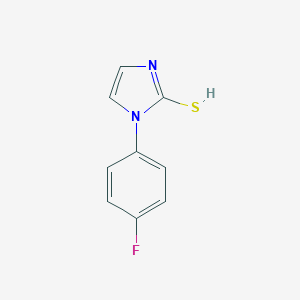
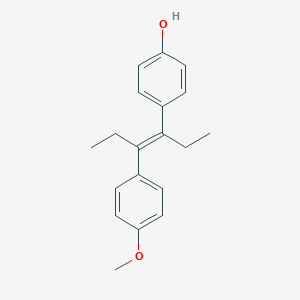
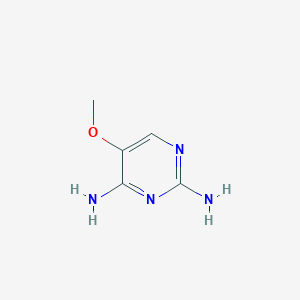
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
